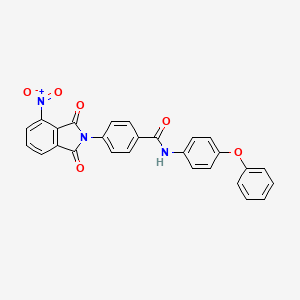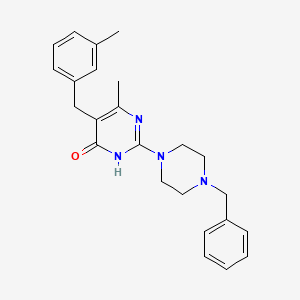![molecular formula C17H16Cl2N2O2 B6009354 N-[3-(butanoylamino)phenyl]-2,3-dichlorobenzamide](/img/structure/B6009354.png)
N-[3-(butanoylamino)phenyl]-2,3-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(butanoylamino)phenyl]-2,3-dichlorobenzamide is an organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a butanoylamino group attached to a phenyl ring, which is further connected to a dichlorobenzamide moiety. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(butanoylamino)phenyl]-2,3-dichlorobenzamide typically involves the reaction of 3-amino-benzamide with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-amino-benzamide+butanoyl chloride→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(butanoylamino)phenyl]-2,3-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
N-[3-(butanoylamino)phenyl]-2,3-dichlorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[3-(butanoylamino)phenyl]-2,3-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide
- N-[3-(butanoylamino)phenyl]-4-propoxybenzamide
- N-[3-(butanoylamino)phenyl]-2,4-dimethoxybenzamide
Uniqueness
N-[3-(butanoylamino)phenyl]-2,3-dichlorobenzamide is unique due to its specific substitution pattern on the benzamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[3-(butanoylamino)phenyl]-2,3-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-2-5-15(22)20-11-6-3-7-12(10-11)21-17(23)13-8-4-9-14(18)16(13)19/h3-4,6-10H,2,5H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPUYYAQMZPBBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[6-(4-morpholinyl)-3-pyridinyl]carbonyl}-4-phenylazepane](/img/structure/B6009271.png)


![2-{4-[(4-ethylpiperazin-1-yl)methyl]phenyl}-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B6009308.png)
![4-[5-methoxy-2-(1H-pyrazol-1-yl)phenyl]-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6009310.png)
![4-(2,3-dimethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6009317.png)
![N'-[1-(2,5-dihydroxyphenyl)propylidene]-2-(3-methylphenyl)-4-quinolinecarbohydrazide](/img/structure/B6009318.png)
![2-[1-cyclohexyl-4-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6009326.png)
![3-{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-(2-fluorobenzyl)-2-piperazinone](/img/structure/B6009331.png)
![2-[1-(3,4-difluorobenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6009342.png)
![2-[(4-nitrobenzyl)thio]-6-phenyl-4-pyrimidinol](/img/structure/B6009350.png)
![6-chloro-2-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B6009369.png)
![4-{4-[4-(azepan-1-ylmethyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}butan-2-ol](/img/structure/B6009375.png)
![1-[1-[2-(2-methoxyphenyl)ethyl]piperidin-3-yl]-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]methanamine](/img/structure/B6009383.png)
